Isobutyl acetate

Descripción

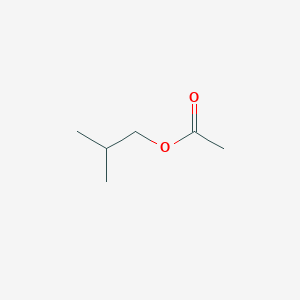

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylpropyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(2)4-8-6(3)7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRQTCIYDGXPES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2, Array | |

| Record name | ISOBUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0494 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026837 | |

| Record name | Isobutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 64 °F. Less dense than water (6.2 lb / gal) and insoluble in water. Vapors are heavier than air., Liquid, Colorless liquid with a fruity, floral odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a fruity, banana-like odour on dilution, Colorless liquid with a fruity, floral odor. | |

| Record name | ISOBUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/528 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylpropyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0494 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isobutyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/235/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ISOBUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/109 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0351.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

243.1 °F at 760 mmHg (USCG, 1999), 116.5 °C, 116.50 °C. @ 760.00 mm Hg, 118 °C, 243 °F | |

| Record name | ISOBUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylpropyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0494 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/109 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0351.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

62 °F (USCG, 1999), 18 °C, 18 °C (64 °F) (Closed cup), 85 °F (Open cup), 18 °C c.c., 64 °F | |

| Record name | ISOBUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/528 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0494 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/109 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0351.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.6 % at 77 °F (NIOSH, 2023), Miscible with ethanol, ether and methanol; soluble in acetone; slightly soluble in carbon tetrachloride, In water: 0.67 g/100 g at 20 °C, In water, 6300 mg/L at 25 °C, 6.3 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.67, soluble in alcohol, most fixed oils, propylene glycol, 1 ml in 180 ml water, (77 °F): 0.6% | |

| Record name | ISOBUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylpropyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0494 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isobutyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/235/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Isobutyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0351.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.871 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8712 g/cu cm at 20 °C, Bulk density: 7.23 lb/gal, DENSITY OF SATURATED AIR: 1.08 (AIR = 1); CONVERSION FACTORS: 1 MG/L IS EQUIVALENT TO 211 PPM; 1 PPM IS EQUIVALENT TO 4.75 MG/CU M, Relative density (water = 1): 0.87, 0.862-0.871, 0.87 | |

| Record name | ISOBUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0494 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isobutyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/235/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ISOBUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/109 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0351.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.0 (Air = 1), Relative vapor density (air = 1): 4.0 | |

| Record name | ISOBUTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0494 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

20.68 mmHg (USCG, 1999), 17.8 [mmHg], VP: 10 Pa at -61 °C; 100 Pa at -40 °C; 1kPa at -11 °C; 10 kPa at 29.8 °C; 100 kPa at 88.2 °C (extrapolated), 17.8 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.73, 13 mmHg | |

| Record name | ISOBUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/528 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0494 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/109 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0351.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

110-19-0 | |

| Record name | ISOBUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOBUTYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CR47FO6LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOBUTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylpropyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0494 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/109 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid, isobutyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AI3D6AA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-142.8 °F (USCG, 1999), -98.8 °C, -98.85 °C, -99 °C, -145 °F | |

| Record name | ISOBUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylpropyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0494 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/109 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0351.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

What are the physical properties of isobutyl acetate

An In-depth Technical Guide to the Physical Properties of Isobutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound (IUPAC name: 2-methylpropyl acetate), a common solvent utilized in various scientific and industrial applications, including the pharmaceutical industry. This document collates essential quantitative data, details the experimental methodologies for their determination, and presents a logical workflow for a key experimental procedure.

Core Physical and Chemical Properties

This compound is a colorless liquid with a characteristic fruity, floral odor.[1][2] It is an ester of isobutanol and acetic acid.[1][3]

| Property | Value | Units |

| Molecular Formula | C₆H₁₂O₂ | |

| Molecular Weight | 116.16 | g/mol |

| CAS Number | 110-19-0 | |

| Appearance | Clear, colorless liquid | |

| Odor | Fruity, floral |

Quantitative Physical Data

The following tables summarize the key physical properties of this compound, providing a range of reported values from various sources.

Table 2.1: Thermodynamic Properties

| Property | Value | Temperature (°C) | Pressure |

| Boiling Point | 115 - 118 | 760 mmHg | |

| Melting Point | -99 | ||

| Flash Point (Closed Cup) | 18 - 22 | ||

| Autoignition Temperature | 421 - 430 | ||

| Vapor Pressure | 13 - 17.8 | 20 - 25 | |

| Vapor Density | >4 (Air = 1) |

Table 2.2: Optical and Physical Properties

| Property | Value | Temperature (°C) |

| Density | 0.867 - 0.875 | 20 - 25 |

| Refractive Index (n20/D) | 1.389 - 1.392 | 20 |

| Viscosity (Dynamic) | 0.7 | 20 |

| Surface Tension | 23.4 | 20 |

Table 2.3: Solubility Data

| Solvent | Solubility | Temperature (°C) |

| Water | 0.6 - 0.7 g/100g | 20 - 25 |

| Ethanol | Miscible | |

| Ether | Miscible |

Experimental Protocols

The following sections detail the standardized methodologies for determining the key physical properties of this compound. These protocols are based on internationally recognized standards, primarily from ASTM International.

Determination of Boiling Point (ASTM D1078)

This method determines the distillation range of volatile organic liquids.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving graduate

-

Thermometer

-

Heating source (heating mantle or oil bath)

Procedure:

-

A 100 mL sample of this compound is placed in the distillation flask.

-

The flask is connected to the condenser and the thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the flask.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point.

-

Heating is continued, and the temperature is recorded as the volume of distillate increases.

-

The final boiling point is the temperature at which the last of the liquid evaporates from the bottom of the flask.

Determination of Melting Point (ASTM D1519)

For substances that are liquid at room temperature, the melting point is determined by cooling the substance until it solidifies and then gently heating it.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or automated instrument)

-

Capillary tubes

-

Thermometer

-

Cooling bath (e.g., dry ice/acetone)

Procedure:

-

A small sample of this compound is introduced into a capillary tube and sealed.

-

The sample is frozen using a cooling bath.

-

The capillary tube is placed in the melting point apparatus.

-

The apparatus is heated slowly and at a controlled rate.

-

The temperature at which the first signs of melting are observed and the temperature at which the last crystal disappears are recorded as the melting range.

Determination of Density (ASTM D1480)

This method uses a Bingham pycnometer to determine the density of liquids.

Apparatus:

-

Bingham pycnometer

-

Constant-temperature bath

-

Analytical balance

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and weighed.

-

The pycnometer is filled with this compound, avoiding the inclusion of air bubbles.

-

The filled pycnometer is placed in a constant-temperature bath until it reaches thermal equilibrium.

-

The volume of the liquid in the pycnometer is adjusted to a specific mark.

-

The pycnometer is removed from the bath, cleaned, dried, and weighed.

-

The density is calculated from the mass of the liquid and the calibrated volume of the pycnometer.

Determination of Refractive Index (ASTM D1218)

This method employs a refractometer to measure the refractive index of transparent liquids.

Apparatus:

-

Abbe refractometer or a similar instrument

-

Constant-temperature bath

-

Light source (sodium lamp)

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prisms are closed and the instrument is allowed to reach thermal equilibrium.

-

The light source is adjusted, and the telescope is focused to obtain a sharp dividing line between the light and dark fields.

-

The refractive index is read from the instrument's scale.

Determination of Aqueous Solubility (ASTM E1148)

This method covers the determination of the solubility of organic compounds in water.

Apparatus:

-

Flasks with stoppers

-

Constant-temperature shaker bath

-

Analytical instrumentation for concentration measurement (e.g., gas chromatography)

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is sealed and placed in a constant-temperature shaker bath.

-

The mixture is agitated until equilibrium is reached (solubility is constant over time).

-

The mixture is allowed to stand for a period to allow for phase separation.

-

A sample of the aqueous phase is carefully removed, ensuring no undissolved ester is included.

-

The concentration of this compound in the aqueous sample is determined using an appropriate analytical method.

Determination of Flash Point (ASTM D93 - Pensky-Martens Closed Cup Tester)

This method is used to determine the flash point of volatile materials.[1]

Apparatus:

-

Pensky-Martens closed-cup tester

-

Heating source

-

Ignition source

Procedure:

-

The test cup is filled with this compound to the specified level.

-

The lid is placed on the cup, and the apparatus is assembled.

-

The sample is heated at a slow, constant rate while being stirred.

-

At specified temperature intervals, the stirring is stopped, and an ignition source is dipped into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[1]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the boiling point of a liquid using the capillary method.

Caption: Workflow for Boiling Point Determination.

References

The Natural Occurrence of Isobutyl Acetate in Plants: A Technical Guide

Introduction

Isobutyl acetate (IUPAC name: 2-methylpropyl acetate) is a volatile organic compound (VOC) recognized for its characteristic fruity aroma, often described as reminiscent of banana or pear.[1][2] While widely utilized as a solvent in the coatings, fragrance, and pharmaceutical industries, this compound is also a significant natural product, synthesized by a diverse range of plant species.[1][3][4] It is a key component of the complex blend of volatiles that constitute the aroma and flavor profiles of many fruits and flowers. The presence and concentration of this ester are critical factors in fruit ripening, herbivore and pathogen defense, and the attraction of pollinators and seed-dispersing animals.[5] This guide provides a comprehensive technical overview of the natural occurrence of this compound in plants, its biosynthesis, quantitative analysis, and the experimental methodologies used for its study.

Natural Occurrence of this compound in the Plant Kingdom

This compound is a prevalent ester found across various plant families, contributing significantly to the aromatic profile of their fruits and flowers. Its presence has been documented in numerous commercially and ecologically important species. It occurs naturally in fruits such as raspberries, pears, apples, bananas, and strawberries.[2][3][6]

Key Plant Sources:

-

Rosaceae Family: This family is a prominent source of this compound. It is a well-documented volatile in numerous cultivars of apple (Malus domestica) and pear (Pyrus communis).[2] It is also found in raspberry (Rubus idaeus) and various strawberry (Fragaria × ananassa) varieties.[6][7]

-

Musaceae Family: this compound is a known contributor to the characteristic aroma of bananas (Musa spp.).[8]

-

Other Occurrences: The compound has also been identified in guavas (Psidium guajava) and is a component of chamomile oil.

Quantitative Analysis of this compound in Plant Tissues

The concentration of this compound varies significantly among different plant species, cultivars, and even with the developmental stage of the tissue. Ripening is a critical factor, with ester concentrations, including this compound, generally increasing as the fruit matures.[9] The following table summarizes quantitative data from various studies, providing a comparative look at the concentration of this compound in different plant fruits.

| Plant Species | Cultivar(s) | Plant Part | Concentration (µg/kg Fresh Weight) | Reference(s) |

| Apple (Malus domestica) | Smitten | Fruit Peel | Correlated Positively (Specific value not provided) | [2] |

| Apple (Malus domestica) | Fuji | Fruit | Identified as an odor-active compound | [10] |

| Strawberry (Fragaria × ananassa) | FY Variety | Fruit | Present (Specific value not provided) | [6] |

| Asian Pear (Pyrus spp.) | Nanguoli | Fruit | 1.8 | |

| Asian Pear (Pyrus spp.) | Dabali | Fruit | 0.8 | |

| Asian Pear (Pyrus spp.) | Yali | Fruit | 0.4 | |

| Asian Pear (Pyrus spp.) | Jingbaili | Fruit | 0.3 | |

| Raspberry (Rubus idaeus) | General | Fruit | Trace amounts reported | [7][11] |

Note: Quantitative data for this compound is often highly variable and dependent on the specific analytical methods, cultivar, ripeness stage, and growing conditions. Some studies identify its presence without providing absolute quantification.

Biosynthesis of this compound in Plants

The formation of this compound in plants is a multi-step enzymatic process. The final, critical step is catalyzed by alcohol acyltransferases (AATs), which belong to the BAHD superfamily of acyltransferases.[12][13] These enzymes facilitate the esterification of an alcohol with an acyl-CoA. For this compound, the precursors are isobutanol and acetyl-CoA.[4]

The biosynthetic pathway for the isobutanol precursor is directly linked to amino acid metabolism. Specifically, it is derived from the catabolism of L-valine.[12][13][14]

The pathway proceeds as follows:

-

Transamination: L-valine is converted to 2-ketoisovalerate.

-

Decarboxylation: 2-ketoisovalerate is decarboxylated to form isobutyraldehyde.

-

Reduction: Isobutyraldehyde is reduced by an alcohol dehydrogenase (ADH) to produce isobutanol.

-

Esterification: Finally, an alcohol acyltransferase (AAT) catalyzes the transfer of an acetyl group from acetyl-CoA to isobutanol, forming this compound and releasing coenzyme A.[1]

Acetyl-CoA is a central metabolite in plant cells, derived from various processes including glycolysis and fatty acid β-oxidation, ensuring its availability for ester synthesis.[15]

Experimental Methodologies

The analysis of volatile compounds like this compound from complex plant matrices requires sensitive and specific analytical techniques. The most common and effective method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[16][17] This approach allows for the solvent-free extraction and concentration of volatiles from the sample's headspace, followed by high-resolution separation and identification.

General Experimental Workflow

The process involves sample preparation, volatile extraction, chromatographic separation, and mass spectrometric detection and quantification.

Detailed Protocol: HS-SPME-GC-MS Analysis of this compound

This protocol is a synthesized methodology based on common practices in plant volatilomics research.[16][17]

1. Sample Preparation:

-

Weigh a precise amount (e.g., 2-5 g) of homogenized plant tissue (e.g., fruit pulp) into a 20 mL headspace vial.[6][18]

-

To enhance the release of volatiles, add a saturated solution of sodium chloride (e.g., 1-4 mL) to the vial. This increases the ionic strength of the matrix.

-

Add a known amount of an appropriate internal standard (e.g., 2-octanol or ethyl phenylacetate, 5-10 µL of a standard solution) for quantification.[6]

-

Immediately seal the vial with a PTFE/silicone septum cap.

2. Headspace Extraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for a broad range of volatiles, including esters.[17]

-

Incubation/Equilibration: Place the vial in a heating block or autosampler agitator. Incubate the sample at a controlled temperature (e.g., 50-80°C) for a set time (e.g., 15-30 minutes) with agitation to facilitate the release of volatiles into the headspace.[17]

-

Extraction: Expose the conditioned SPME fiber to the headspace of the vial for a specific duration (e.g., 30-45 minutes) at the same temperature to allow for the adsorption of analytes.[17]

3. GC-MS Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the gas chromatograph (e.g., 250°C) for thermal desorption of the analytes for a period of 5-15 minutes. Operate the injector in splitless mode to maximize the transfer of analytes to the column.

-

Gas Chromatography:

-

Column: Use a polar capillary column, such as one coated with a wax-type phase (e.g., DB-WAX or HP-INNOWax), for good separation of esters. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-50°C, hold for 3-5 min), then ramps up at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 240°C, hold for 5-15 min).[16]

-

-

Mass Spectrometry:

-

Ionization: Use Electron Impact (EI) ionization at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40-500.

-

Temperatures: Maintain the ion source and transfer line temperatures at approximately 220-230°C.

-

4. Data Analysis:

-

Identification: Identify this compound by comparing its retention time and mass spectrum with those of an authentic chemical standard and by matching the spectrum against a reference library (e.g., NIST/Wiley).

-

Quantification: Calculate the concentration of this compound by relating its peak area to the peak area of the internal standard and applying a calibration curve generated from standards of known concentrations.

Conclusion

This compound is a naturally occurring ester that plays a vital role in the chemical ecology and sensory properties of numerous plant species. Its biosynthesis is intricately linked to primary metabolic pathways, particularly the catabolism of the amino acid L-valine. Understanding the distribution, concentration, and biosynthesis of this compound is crucial for applications ranging from food science and flavor chemistry to the development of new crop varieties with enhanced aromatic profiles. The standardized analytical workflow centered on HS-SPME-GC-MS provides a robust and sensitive platform for researchers to further investigate the complex world of plant volatiles. This guide serves as a foundational resource for professionals seeking to explore the multifaceted role of this compound in the plant kingdom.

References

- 1. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sfera.unife.it [sfera.unife.it]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Branched-Chain Volatiles in Fruit: A Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discrimination and Characterization of the Aroma Profile in Four Strawberry Varieties Cultivated Under Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Volatile Compounds of Raspberry Fruit: From Analytical Methods to Biological Role and Sensory Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orbi.uliege.be [orbi.uliege.be]

- 11. iris.unito.it [iris.unito.it]

- 12. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 13. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

A Comprehensive Guide to the Solubility of Isobutyl Acetate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of isobutyl acetate, a widely used solvent in various scientific and industrial applications. Understanding its solubility characteristics is crucial for its effective use in chemical synthesis, formulation development, and purification processes. This document compiles quantitative solubility data, outlines standard experimental protocols for solubility determination, and presents a visual representation of solubility relationships.

Core Principles of this compound Solubility

This compound (C₆H₁₂O₂) is a colorless liquid with a characteristic fruity odor.[1] Its molecular structure, an ester of isobutanol and acetic acid, dictates its solubility behavior. The presence of both a polar ester group and a nonpolar isobutyl group allows it to dissolve a range of substances, though its overall character is moderately nonpolar.

A key principle governing its solubility is "like dissolves like." this compound is highly miscible with most common organic solvents, including alcohols, ketones, ethers, and other esters.[2][3] This is due to the similar intermolecular forces (van der Waals forces and dipole-dipole interactions) between this compound and these organic solvents. Conversely, its solubility in water is limited due to the significant nonpolar alkyl chain, which disrupts the strong hydrogen bonding network of water.[4]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in a variety of common laboratory solvents. The data has been compiled from various sources and is presented for easy comparison.

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Water | Protic, Polar | 0.6 - 0.7 g/100 mL[1][5][6] | 20 - 25 |

| 7 g/L[7][8][9] | 20 | ||

| 5.6 g/L[10] | 20 | ||

| Ethanol | Alcohol | Miscible[1][4] | Ambient |

| Methanol | Alcohol | Miscible[1] | Ambient |

| Diethyl Ether | Ether | Miscible[1][4] | Ambient |

| Acetone | Ketone | Miscible[1] | Ambient |

| Ethyl Acetate | Ester | Miscible | Ambient |

| Carbon Tetrachloride | Halogenated Hydrocarbon | Slightly Soluble[1] | Ambient |

| Hexane | Aliphatic Hydrocarbon | Miscible | Ambient |

| Toluene | Aromatic Hydrocarbon | Miscible | Ambient |

| Benzene | Aromatic Hydrocarbon | Miscible[4] | Ambient |

| Propylene Glycol | Glycol | Soluble[11] | Ambient |

Experimental Protocols for Solubility Determination

While specific experimental details for each data point in the table are not exhaustively published in the cited literature, the following are detailed, standardized methodologies that are broadly applicable for determining the solubility of a liquid like this compound in various solvents.

Method 1: Determination of Miscibility (Qualitative)

This protocol is suitable for determining if this compound is miscible in a given solvent.

Principle: Visual inspection for the formation of a single, homogeneous phase when two liquids are mixed. The absence of turbidity or a phase boundary indicates miscibility.

Apparatus:

-

Glass test tubes or vials with stoppers

-

Calibrated pipettes or graduated cylinders

-

Vortex mixer (optional)

Procedure:

-

Into a clean, dry test tube, add a known volume of the solvent of interest (e.g., 5 mL).

-

To the same test tube, add an equal volume of this compound.

-

Stopper the test tube and invert it several times or agitate using a vortex mixer for approximately 30 seconds to ensure thorough mixing.

-

Allow the mixture to stand for at least 5 minutes and observe against a well-lit background.

-

Observation:

-

Miscible: The mixture remains a single, clear, and homogeneous phase with no visible separation or cloudiness.

-

Immiscible or Partially Miscible: The mixture forms two distinct layers, or the solution appears cloudy or turbid, indicating the presence of a second phase.

-

Method 2: Shake-Flask Method for Quantitative Solubility Determination

This is a widely recognized and reliable method for determining the equilibrium solubility of a substance in a solvent. It is particularly useful for determining the limited solubility of this compound in water.

Principle: A saturated solution is prepared by allowing an excess of the solute to equilibrate with the solvent over a period of time. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

-

Stoppered flasks or vials

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a flask containing a known volume of the solvent (e.g., water). The excess is crucial to ensure that saturation is reached.

-

Seal the flask to prevent evaporation.

-

Place the flask in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, though preliminary studies can determine the minimum time required.

-

-

Phase Separation:

-

After equilibration, allow the flask to stand undisturbed in the constant temperature bath for several hours to allow the undissolved this compound to separate.

-

To further ensure complete separation of the undissolved phase, an aliquot of the mixture can be centrifuged.

-

-

Sample Analysis:

-

Carefully withdraw a sample from the clear, saturated solvent phase using a syringe.

-

Filter the sample through a syringe filter to remove any remaining micro-droplets of undissolved this compound.

-

Accurately dilute the filtered sample with a suitable solvent (one in which this compound is fully miscible, e.g., methanol) to a concentration that falls within the calibration range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample using a suitable analytical method, such as GC-FID.

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.

-

Logical Relationships in this compound Solubility

The following diagram illustrates the general solubility behavior of this compound with different classes of common laboratory solvents based on their polarity and ability to form hydrogen bonds.

Caption: Solubility of this compound with Solvent Classes.

References

- 1. filab.fr [filab.fr]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. Water Solubility | Scymaris [scymaris.com]

- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]

- 6. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 7. store.astm.org [store.astm.org]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Solvent miscibility | Waters [help.waters.com]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide to the Synthesis of Isobutyl Acetate from Isobutanol and Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isobutyl acetate through the Fischer-Speier esterification of isobutanol and acetic acid. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the reaction, including its mechanism, experimental protocols, and key quantitative parameters.

Introduction

This compound, a colorless liquid with a characteristic fruity aroma, is a widely used solvent in the pharmaceutical, coatings, and fragrance industries.[1][2] Its synthesis from isobutanol and acetic acid is a classic example of Fischer-Speier esterification, a reversible acid-catalyzed reaction.[1][3][4] This guide delves into the core principles and practical execution of this synthesis, providing the necessary data and methodologies for its successful implementation and optimization in a laboratory or industrial setting.

Reaction Mechanism and Kinetics

The synthesis of this compound proceeds via the Fischer-Speier esterification mechanism, which involves the acid-catalyzed nucleophilic acyl substitution of acetic acid with isobutanol.[4][5][6] The reaction is an equilibrium process, and strategies to drive it towards the product side include using an excess of one reactant or removing water as it is formed.[3][7][8]

The generally accepted mechanism involves the following steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of acetic acid, increasing the electrophilicity of the carbonyl carbon.[4][9]

-

Nucleophilic attack: The lone pair of electrons on the oxygen atom of isobutanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.[4][5]

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[4][9]

-

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[4][6]

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the resulting protonated ester.[4]

Caption: Fischer-Speier esterification mechanism for this compound synthesis.

The reaction kinetics are influenced by temperature, catalyst concentration, and the molar ratio of the reactants. Studies have shown that the reaction is reversible and that the conversion can be limited by chemical equilibrium.[10][11] The use of heterogeneous catalysts, such as ion-exchange resins like Amberlyst 15, is a common alternative to homogeneous catalysts like sulfuric acid to simplify product purification and minimize corrosion.[10][11][12]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis of this compound.

Table 1: Reaction Conditions and Yields

| Catalyst | Reactant Molar Ratio (Isobutanol:Acetic Acid) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Sulfuric Acid | 1:1.5 | 130 | 2.5 | 54 | [13][14] |

| Composite Catalyst (Acid Sulfate & p-Toluenesulfonic Acid) | 1:1 (continuous feed) | 98 - 118 | Continuous | >99 | [15][16] |

| Amberlyst 15 | 1:1, 1:2, 2:1 | 70 - 100 | Varied | Not specified | [12] |

Table 2: Kinetic Parameters

| Catalyst | Kinetic Model | Activation Energy (kJ/mol) | Equilibrium Constant (K) | Reference |

| Uncatalyzed | Second-order reversible | Not specified | 4 | [11] |

| Amberlite IR-120 | Eley-Rideal | Not specified | Not specified | [11] |

| Amberlyst 15 | Pseudo-homogeneous | 50.5 | Not specified | [12] |

| Amberlyst 15 | LHHW Model | 23.29 | Not specified | [17] |

Detailed Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on established laboratory procedures.[13][14]

4.1. Materials and Equipment

-

Reactants: Isobutanol, Glacial Acetic Acid

-

Catalyst: Concentrated Sulfuric Acid

-

Reagents for Purification: Saturated Sodium Bicarbonate solution, Saturated Sodium Chloride solution (brine), Anhydrous Magnesium Sulfate

-